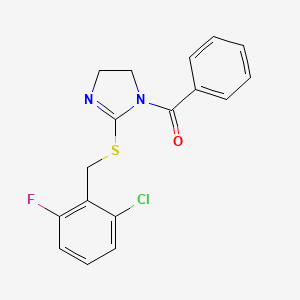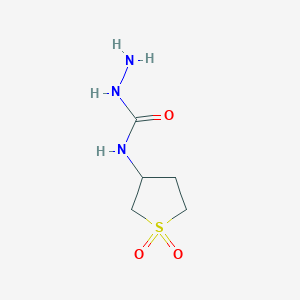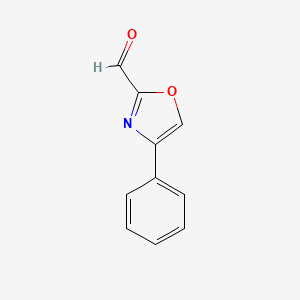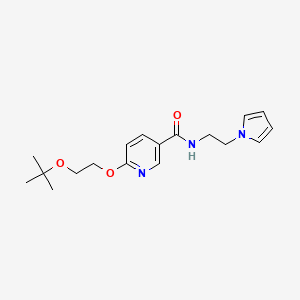![molecular formula C15H14FN5O2 B2510317 6-(1-(4-氟苯基)-4-甲基-7-氧代-1H-吡唑并[3,4-d]哒嗪-6(7H)-基)-N-甲基乙酰胺 CAS No. 946253-38-9](/img/structure/B2510317.png)
6-(1-(4-氟苯基)-4-甲基-7-氧代-1H-吡唑并[3,4-d]哒嗪-6(7H)-基)-N-甲基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C15H14FN5O2 and its molecular weight is 315.308. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吡唑并[3,4-b]吡啶简介
吡唑并[3,4-b]吡啶是二环杂环化合物,兼具吡唑和吡啶的特征。它们以两种异构体形式存在:吡唑并[3,4-b]吡啶是二环杂环化合物,兼具吡唑和吡啶的特征。它们以两种异构体形式存在:1H-吡唑并[3,4-b]吡啶 (1) 和 2H-吡唑并[3,4-b]吡啶 (2)。 这些化合物因其与腺嘌呤和鸟嘌呤等嘌呤碱基的结构相似性而引起了人们的广泛关注 .
生物医学应用
吡唑并[3,4-b]吡啶在多种生物学环境中都有应用:
a. 药物发现:由于这些化合物与嘌呤碱基的结构相似性,它们被探索为潜在的药物候选物。药物化学家正在研究它们与生物靶标的相互作用。
b. 酶抑制:一些吡唑并[3,4-b]吡啶具有酶抑制活性。研究人员正在研究它们对参与疾病的特定酶的影响。
c. 抗癌剂:某些衍生物表现出有希望的抗癌特性。它们的细胞毒作用和作用机制是活跃研究的领域。
d. 抗炎活性:吡唑并[3,4-b]吡啶可以调节炎症通路。它们的抗炎潜力令人关注。
e. 神经保护:探索这些化合物的神经保护作用是一个新兴领域。它们可以预防或减轻神经退行性疾病吗?
f. 其他应用:除了上述领域之外,吡唑并[3,4-b]吡啶还被研究用于抗菌、抗病毒和抗寄生虫活性。
总之,吡唑并[3,4-b]吡啶的多样性和潜在应用使其成为科学探索的引人入胜的课题。 研究人员不断发现新的用途并优化其特性以用于治疗目的 . 🌟
作用机制
Target of Action
Similar compounds have been found to interact withReceptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
This inhibition could potentially block the necroptosis signaling pathway, thereby preventing cell death and inflammation .
Biochemical Pathways
The compound likely affects the necroptosis signaling pathway by inhibiting RIPK1 . Necroptosis is a form of programmed cell death that occurs when cells are exposed to certain types of cellular stress. Inhibition of RIPK1 can prevent the activation of this pathway, thereby preventing cell death and reducing inflammation .
Pharmacokinetics
A similar compound was found to have a clearance rate of 1840 mL/min/g and a half-life of 7533 minutes . It also displayed acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and cell death due to its potential inhibitory effect on the necroptosis signaling pathway . This could make it a potential therapeutic agent for treating various inflammatory diseases .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the efficacy of a similar compound as a corrosion inhibitor was found to improve with the amount of the compound but reduced somewhat with temperature . Furthermore, the compound was found to chemisorb on the surface of carbon steel, enhancing its hydrophobicity . .
生化分析
Biochemical Properties
2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulatory factor in the necroptosis signaling pathway . This inhibition can potentially modulate inflammatory responses and cell death processes, making it a promising candidate for treating inflammatory diseases.
Cellular Effects
The effects of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been shown to block TNFα-induced necroptosis in both human and murine cells, thereby preventing cell death and inflammation . This modulation of cell signaling pathways highlights its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound binds to RIPK1 with high affinity, inhibiting its kinase activity and subsequent phosphorylation of downstream targets in the necroptosis pathway . This inhibition disrupts the signaling cascade, leading to reduced inflammation and cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide have been observed to change over time. The compound exhibits stability under various conditions, with a half-life of approximately 75.33 minutes in liver microsomal assays . Long-term studies have shown that it maintains its inhibitory effects on RIPK1, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing significant toxicity . At higher doses, some adverse effects have been observed, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide: is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes metabolic clearance with a rate of 18.40 mL/min/g in liver microsomal assays . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound.
Transport and Distribution
The transport and distribution of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been shown to have favorable pharmacokinetic characteristics, with an oral bioavailability of 59.55% . This suggests efficient absorption and distribution within the body.
Subcellular Localization
The subcellular localization of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on RIPK1 . This targeting is likely mediated by specific signals or post-translational modifications that ensure its proper localization.
属性
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c1-9-12-7-18-21(11-5-3-10(16)4-6-11)14(12)15(23)20(19-9)8-13(22)17-2/h3-7H,8H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCWHXYTBBRESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2510234.png)
![Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2510235.png)
![1-methyl-3-[(4-methylphenoxy)methyl]-1H-pyrazol-5-amine](/img/structure/B2510236.png)

![5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2510240.png)
![Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate](/img/structure/B2510241.png)

![(2Z)-N-(3,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide](/img/structure/B2510246.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2510248.png)

![2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2510251.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-3-phenylprop-2-enoate](/img/structure/B2510256.png)
